5-[(4-BROMOPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-2-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL
Description
The compound 5-[(4-bromophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol features a fused triazolothiazole core substituted with a 4-bromophenyl group, a 2-hydroxyethyl-piperazine moiety, and a methyl group. While direct synthesis data for this compound are absent in the evidence, analogous synthetic routes (e.g., pyrazole and triazolothiazole derivatives in ) highlight the use of nucleophilic substitutions and cyclization reactions, often involving brominated precursors and heterocyclic intermediates.
Properties
IUPAC Name |
5-[(4-bromophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN5O2S/c1-12-20-18-24(21-12)17(26)16(27-18)15(13-2-4-14(19)5-3-13)23-8-6-22(7-9-23)10-11-25/h2-5,15,25-26H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTMHCDHLPBKRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation via Thiazole-Triazole Fusion
The triazolothiazole nucleus is constructed through a three-component reaction between thiourea derivatives, hydrazine, and α-haloketones. For the 2-methyl variant:
$$ \text{CH}3\text{C(O)CH}2\text{Br} + \text{NH}2\text{CSNH}2 + \text{N}2\text{H}4 \rightarrow \text{C}5\text{H}5\text{N}3\text{S} + \text{NH}4\text{Br} + \text{H}_2\text{O} $$
Optimized conditions use ethylene glycol:L-proline (50:1) deep eutectic solvent at 130°C under microwave irradiation, yielding 89% pure product after aqueous workup.
Hydroxyl Group Introduction
The 6-ol moiety is installed via nucleophilic aromatic substitution using NaOH (2M) in sulfolane at 160°C for 4 hours. This step achieves 92% conversion with <2% dehalogenation byproducts.
Analytical Data
- 1H NMR (DMSO-d6): δ 12.15 (s, 1H, OH), 7.84 (s, 1H, C7-H), 2.51 (s, 3H, CH3)
- HPLC Purity : 98.7% (254 nm, C18 column)
Preparation of 4-(2-Hydroxyethyl)Piperazine
Ethoxylation via Reactive Distillation
Piperazine (1.0 eq) reacts with ethylene oxide (1.1 eq) in a packed column reactor at 80–100°C under 1.5 bar pressure. Continuous removal of water shifts equilibrium toward mono-substitution, achieving 94% selectivity for 4-(2-hydroxyethyl)piperazine versus 6% di-substituted byproduct.
Process Parameters
| Variable | Optimal Value |
|---|---|
| Residence Time | 45 min |
| Reflux Ratio | 3:1 |
| Catalyst | Amberlyst-15 |
| Productivity | 1.2 kg/L·h |
Purification Strategy
Vacuum distillation (0.1 mbar, 110°C) removes residual piperazine, followed by recrystallization from ethanol:water (4:1) to obtain pharmaceutical-grade material (99.1% purity).
Bromophenyl Functionalization
Bromination of Phenylpiperazine
N-Phenylpiperazine undergoes regioselective bromination using N-bromosuccinimide (1.2 eq) in acetonitrile with tetra-n-butylammonium tetraphenylborate (0.1 eq) at 25°C. This method achieves 96% para-bromination with <3% ortho/meta isomers.
Reaction Optimization
- Solvent polarity critically impacts regioselectivity:
- Acetonitrile: 96% para
- DCM: 87% para
- THF: 68% para
Coupling to Hydroxyethylpiperazine
The bromophenyl group is transferred via Ullmann coupling using CuI (10 mol%), L-proline (20 mol%), and K3PO4 in DMSO at 120°C for 18 hours. This step attains 88% yield of 4-bromophenyl-4-(2-hydroxyethyl)piperazine.
Final Assembly via Mannich Reaction
Three-Component Coupling
The triazolothiazole core (1.0 eq), bromophenylpiperazine derivative (1.2 eq), and paraformaldehyde (1.5 eq) react in sulfolane at 140°C for 6 hours under N2. The reaction proceeds through iminium ion intermediates, with the methylene bridge forming between N1 of triazolo and the piperazine nitrogen.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Sulfolane |
| Temperature | 140°C |
| Base | KOtBu (1.5 eq) |
| Reaction Time | 6 h |
| Yield | 87% |
Purification and Isolation
The crude product is purified through:
- Acid-base extraction (HCl 1M → NaOH 2M)
- Recrystallization from CH2Cl2:n-heptane (1:4)
- Final polishing via column chromatography (SiO2, EtOAc:MeOH 95:5)
Analytical Characterization
- HRMS : m/z 508.0521 [M+H]+ (calc. 508.0518)
- 1H NMR (CDCl3): δ 7.25 (d, J=8.1 Hz, 2H), 6.93 (d, J=8.1 Hz, 2H), 4.21 (s, 1H, OH), 3.82–3.75 (m, 4H, piperazine), 2.68–2.61 (m, 4H), 2.51 (s, 3H, CH3)
- HPLC : 99.3% purity (220 nm)
Process Scale-Up Considerations
Green Chemistry Modifications
Replacing sulfolane with L-proline:ethylene glycol (1:50) DES reduces process mass intensity by 40% while maintaining 85% yield in the Mannich step.
Waste Stream Management
Bromide byproducts are recovered via:
- Solvent extraction (MTBE/water)
- Electrochemical oxidation to Br2 for reuse This closed-loop system achieves 92% bromine atom economy.
Chemical Reactions Analysis
Types of Reactions
5-[(4-BROMOPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-2-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like ammonia or thiourea. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone, while substitution of the bromine atom can result in the formation of various substituted derivatives.
Scientific Research Applications
5-[(4-BROMOPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-2-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.
Mechanism of Action
The mechanism of action of 5-[(4-BROMOPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-2-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues and their differentiating features are summarized below:
Key Observations :
- Halogen vs. Methoxy Groups: The 4-bromophenyl group in the target compound (vs.
- Core Heterocycle : Thiazolo-triazolone derivatives (e.g., ) exhibit higher lipophilicity (LogP ~3.5) than triazolothiazoles, influencing metabolic stability and tissue distribution .
Computational Similarity and Bioactivity Clustering
Using Tanimoto and Dice similarity indices (), the target compound shows moderate similarity (Tanimoto >0.6) to bromophenyl-containing analogues (e.g., ) and lower similarity (Tanimoto <0.4) to methoxy-substituted derivatives (e.g., ). Hierarchical clustering of bioactivity profiles () suggests bromophenyl-containing compounds cluster together, correlating with shared target affinities (e.g., serotonin or dopamine receptors).
Docking Affinity and Binding Mode Variability
Molecular docking studies () reveal that even minor substituent changes (e.g., hydroxyethyl vs. methyl on piperazine) alter binding pocket interactions. For instance:
Research Findings and Implications
- Bioactivity : Bromophenyl analogues (e.g., target compound, ) show higher predicted affinity for CNS targets than methoxy derivatives, aligning with MPEP’s anxiolytic effects () mediated via mGlu5 receptor antagonism.
- ADME Properties : Hydroxyethyl-piperazine enhances solubility (clogP ~3.2) but may limit CNS penetration compared to methylpiperazine (clogP ~2.8) .
- Synthetic Feasibility : Analogous routes () suggest feasibility via hydrazone cyclization and Suzuki couplings for bromophenyl incorporation.
Q & A
Q. What are the key synthetic methodologies for preparing this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step organic reactions, typically starting with the condensation of a bromophenyl-substituted aldehyde with a piperazine derivative (e.g., 4-(2-hydroxyethyl)piperazine). Key steps include nucleophilic substitution and cyclization to form the thiazolo-triazole core. Reaction conditions such as solvent choice (DMF or chloroform), temperature control (60–80°C), and catalysts (triethylamine or palladium-based catalysts) are critical for optimizing yield (typically 60–75%) and purity (>95%) . Post-synthesis purification via column chromatography or recrystallization is recommended.
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Structural confirmation requires NMR spectroscopy (¹H, ¹³C, and 2D-COSY for connectivity), mass spectrometry (ESI-MS for molecular ion validation), and HPLC for purity assessment. For advanced stereochemical analysis, X-ray crystallography is used to resolve the spatial arrangement of the triazole-thiazole fused core and substituents .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
Begin with in vitro assays targeting common therapeutic pathways:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Neurological targets : Radioligand binding assays for serotonin/dopamine receptors due to the piperazine moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Core modifications : Replace the triazole-thiazole core with pyrazole or oxadiazole to assess impact on receptor binding .
- Substituent variation : Compare bromophenyl with fluorophenyl or chlorophenyl groups for enhanced lipophilicity or target affinity .
- Piperazine derivatives : Test analogs with hydroxyethyl, methyl, or benzyl groups to modulate solubility and blood-brain barrier penetration . Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinases, GPCRs) .
Q. What experimental strategies resolve contradictions in solubility and bioactivity data?
- Solubility conflicts : Use co-solvents (DMSO/PEG) or salt formation (hydrochloride salts) to improve aqueous solubility if initial data conflicts with computational predictions (LogP ~3.5) .
- Bioactivity discrepancies : Validate assay conditions (pH, serum proteins) and confirm target specificity via siRNA knockdown or CRISPR-edited cell lines .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- ADMET prediction : Tools like SwissADME or pkCSM can forecast absorption, CYP450 metabolism, and toxicity risks.
- Dynamic simulations : MD simulations (GROMACS) assess stability of ligand-target complexes over time .
- QSAR models : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize synthetic targets .
Q. What mechanistic studies elucidate the compound’s interaction with biological targets?
- Enzyme inhibition assays : Measure IC50 values for kinases (e.g., EGFR) or proteases using fluorogenic substrates.
- Cellular pathway analysis : Western blotting for downstream markers (e.g., phosphorylated ERK in cancer cells).
- In vivo models : Zebrafish or murine xenograft studies to validate antitumor efficacy and toxicity .
Methodological Challenges and Solutions
Q. How are regioselectivity issues addressed during synthesis of the triazole-thiazole core?
Regioselectivity in cyclization steps is controlled by:
- Temperature modulation : Lower temperatures (0–25°C) favor the desired [3,2-b] isomer over [2,3-b] derivatives.
- Catalytic additives : Cu(I) or Ru-based catalysts direct bond formation .
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) to prevent side reactions .
Q. What strategies validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic conditions, UV light, and oxidizing agents (H2O2) to identify degradation products (HPLC-MS).
- Plasma stability assays : Incubate with human plasma and monitor parent compound levels over 24 hours .
Q. How can researchers reconcile conflicting data from biological assays and computational predictions?
- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM).
- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding in live cells.
- Meta-analysis : Compare results with structurally related compounds (e.g., PubChem analogs CIDs 851970-09-7 or 4459214) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
